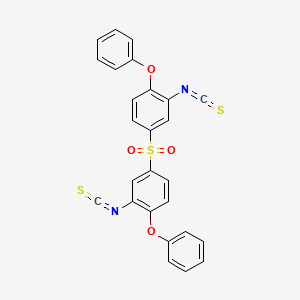
7-benzyl-3,7-dihydro-6H-purine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-PURINE-6-THIONE,1,7-DIHYDRO-7-(PHENYLMETHYL)- is a compound known for its significant role in various scientific and medical fields. This compound is a derivative of purine, a fundamental building block of nucleic acids. It is often used in research due to its unique chemical properties and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6H-PURINE-6-THIONE,1,7-DIHYDRO-7-(PHENYLMETHYL)- typically involves the reaction of purine derivatives with thiol-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The conditions are optimized to maximize yield and minimize impurities.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized derivatives.
Reduction: It can also be reduced to form more stable compounds.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Applications De Recherche Scientifique
6H-PURINE-6-THIONE,1,7-DIHYDRO-7-(PHENYLMETHYL)- is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for synthesizing various purine derivatives.
Biology: It is used in studies related to nucleic acid metabolism and enzyme inhibition.
Medicine: This compound has potential therapeutic applications, particularly in cancer treatment, due to its ability to interfere with nucleic acid synthesis.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The compound exerts its effects by interfering with nucleic acid synthesis. It acts as an antimetabolite, mimicking the structure of natural purines and getting incorporated into DNA or RNA. This incorporation disrupts the normal function of nucleic acids, leading to cell death, particularly in rapidly dividing cells such as cancer cells. The molecular targets include enzymes involved in purine metabolism, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
Comparaison Avec Des Composés Similaires
6-Mercaptopurine: Another purine derivative used in cancer treatment.
Thioguanine: Similar in structure and function, used in leukemia treatment.
Uniqueness: 6H-PURINE-6-THIONE,1,7-DIHYDRO-7-(PHENYLMETHYL)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its phenylmethyl group enhances its stability and interaction with biological targets compared to other purine derivatives.
This compound’s unique structure and properties make it a valuable tool in scientific research and therapeutic applications.
Propriétés
Numéro CAS |
21885-56-3 |
|---|---|
Formule moléculaire |
C12H10N4S |
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
7-benzyl-3H-purine-6-thione |
InChI |
InChI=1S/C12H10N4S/c17-12-10-11(13-7-14-12)15-8-16(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17) |
Clé InChI |
UCGWGCIKZXAHFI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C2C(=S)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanol](/img/structure/B13993924.png)
![Tert-butyl 4-[(3-amino[1,5]naphthyridin-4-yl)amino]butylcarbamate](/img/structure/B13993935.png)







![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)
![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)



